

Validating NCATS-SM1441 Target Engagement in Xenografts: A Comparative Guide

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Compound of Interest		
Compound Name:	NCATS-SM1441	
Cat. No.:	B12363791	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **NCATS-SM1441**, a potent lactate dehydrogenase (LDH) inhibitor, with other relevant LDH inhibitors, focusing on the validation of target engagement in preclinical xenograft models. The information presented is based on published experimental data to facilitate an objective evaluation of these compounds for cancer research and development.

Introduction to NCATS-SM1441 and its Target

NCATS-SM1441 is a novel, pyrazole-based small molecule inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[1] Specifically, it targets both the LDHA and LDHB isoforms.[2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased lactate production and is associated with tumor progression, metastasis, and resistance to therapy. By inhibiting LDH, NCATS-SM1441 aims to disrupt the metabolic plasticity of cancer cells, leading to reduced proliferation and tumor growth.[1][3] Validating that a compound successfully engages its intended target in a living organism is a critical step in preclinical drug development.

Comparative Analysis of LDH Inhibitors in Xenograft Models



The following table summarizes the in vivo performance of **NCATS-SM1441** and other notable LDH inhibitors in xenograft models, providing key data points for comparison.

Compoun d	Cancer Cell Line	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Target Engagem ent Biomarke r(s)	Referenc e
NCATS- SM1441 (52)	A673 (Ewing's sarcoma)	Nude mice	40 mg/kg, i.v., b.i.d.	Not explicitly quantified	Inhibition of intratumora I LDH activity	[1]
NCATS- SM1440 (43)	A673 (Ewing's sarcoma)	Nude mice	40 mg/kg, i.v., b.i.d.	~50%	Inhibition of intratumora I LDH activity	[1]
GNE-140	MIA PaCa- 2 (Pancreatic)	N/A	N/A	Limited in vivo efficacy reported	Reduced lactate formation in xenografts	[4]
FX11	P493 (B- cell lymphoma)	SCID mice	42 μ g/day , i.p.	Statically significant effect over 10 days	Not specified in the provided context	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

In Vivo Efficacy and Target Engagement in A673 Xenografts (NCATS-SM1440/1441)

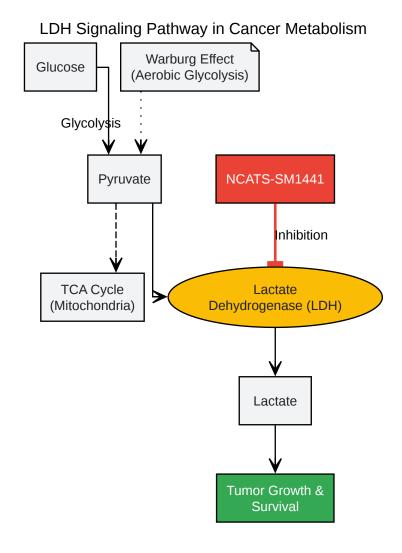


- Cell Line and Xenograft Model: A673 Ewing's sarcoma cells were implanted subcutaneously into nude mice.[1]
- Compound Administration: Once tumors reached a palpable size, mice were treated with either vehicle control, NCATS-SM1440 (40 mg/kg), or NCATS-SM1441 (40 mg/kg) via intravenous (i.v.) injection twice daily (b.i.d.).[1]
- Tumor Growth Assessment: Tumor volume was measured regularly to assess the anti-tumor efficacy of the compounds.[1]
- Target Engagement Assay (Intratumoral LDH Activity):
 - At the end of the treatment period, tumors were harvested from the mice.
 - Tumor lysates were prepared.
 - LDH enzyme activity in the tumor lysates was measured to determine the extent of target inhibition.[1]

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.



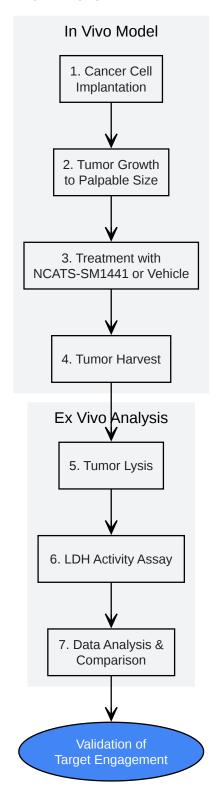


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Caption: LDH's role in cancer cell metabolism.



Xenograft Target Engagement Validation Workflow



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Caption: Workflow for xenograft studies.



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